molecular formula C3H6N4O B3089311 5-Methoxymethyl-1h-tetrazole CAS No. 119151-10-9

5-Methoxymethyl-1h-tetrazole

Cat. No. B3089311
CAS RN: 119151-10-9
M. Wt: 114.11 g/mol
InChI Key: DBINGFLYFXKCAO-UHFFFAOYSA-N
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Description

5-Methoxymethyl-1H-tetrazole is a chemical compound used for pharmaceutical testing . It is used in the preparation of novel antifungal agents derived from N-iodopropargylazoles and N-triiodoallylazoles .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, which includes 5-Methoxymethyl-1h-tetrazole, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .


Molecular Structure Analysis

Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content amongst the stable heterocycles .


Chemical Reactions Analysis

The pyrolysis process of tetrazoles is complex and includes several stages . It is most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .


Physical And Chemical Properties Analysis

Tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, in photography, and act as carboxylic acid surrogates in medicinal chemistry .

Scientific Research Applications

Pharmacokinetics and Biological Studies

5-substituted 1H-tetrazole derivatives, including 5-Methoxymethyl-1h-tetrazole, have been studied for their pharmacokinetics properties . These compounds have been synthesized through one-pot multi-component condensation reactions of some aromatic aldehydes . They have been screened for their in-vitro cytotoxic activity against cancer cell lines, antimicrobial activity against bacteria and fungi, and antioxidant activity .

Antitumor Activity

The synthesized tetrazoles have shown potential as drugs against epidermoid carcinoma . The potent tetrazole derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, has been suggested as a potential drug against this type of cancer .

Antioxidant Properties

The synthesized tetrazoles have exhibited great antioxidant properties even at very low doses . This makes them potential candidates for the development of antioxidant drugs.

Bio-isosteric Replacement for Carboxylic Acids

5-substituted 1H-tetrazoles, including 5-Methoxymethyl-1h-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This property has been utilized in various clinical drugs, including losartan, cefazolin, and alfentanil .

Development of New Synthetic Methods

Researchers are working to develop more efficient and eco-friendly methods for the synthesis of 5-substituted 1H-tetrazoles . This research is crucial for the large-scale production of these compounds for various applications.

Thermodynamic Property Data

5-substituted 1H-tetrazoles, including 5-Methoxymethyl-1h-tetrazole, have been studied for their thermodynamic properties . This data is crucial for understanding the stability and reactivity of these compounds.

Thermal Decomposition Studies

Studies have been conducted to understand the thermal decomposition process of 5,5’-bis(1H-tetrazolyl)amine monohydrate, a related compound . Insights from these studies can be applied to understand the thermal behavior of 5-Methoxymethyl-1h-tetrazole.

Role in Coordination Chemistry

Tetrazoles, including 5-Methoxymethyl-1h-tetrazole, play an important role in coordination chemistry as ligands . They can form complexes with various metal ions, which can have applications in catalysis, material science, and other fields .

Mechanism of Action

Tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . The mechanism of action of tetrazole-based compounds is the inhibition of the fungal enzyme cytochrome P450 .

Safety and Hazards

5-Methyl-1H-tetrazole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Future Directions

Tetrazoles, including 5-Methoxymethyl-1h-tetrazole, show a crucial role in pharmaceutical and medicinal applications . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The antitumor results suggest that the potent tetrazole derivative could be a potential drug against epidermoid carcinoma .

properties

IUPAC Name

5-(methoxymethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINGFLYFXKCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxymethyl-1h-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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